molecular formula C96H120N12Na6O21 B1674666 LCZ696(缬沙坦+沙库巴曲缬) CAS No. 936623-90-4

LCZ696(缬沙坦+沙库巴曲缬)

货号 B1674666
CAS 编号: 936623-90-4
分子量: 931 g/mol
InChI 键: UOLUPHRXIRFONO-JOYYXRJNSA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LCZ696, also known as Sacubitril/Valsartan, is a first-in-class, orally bioavailable, and dual-acting angiotensin receptor-neprilysin (ARN) inhibitor. It is used for hypertension and heart failure .


Synthesis Analysis

Sacubitril/Valsartan is a combination drug that has been approved for patients with heart failure . The absorption of sacubitril/valsartan and conversion of sacubitril (prodrug) to sacubitrilat (neprilysin inhibitor) was rapid with maximum plasma concentrations of sacubitril, sacubitrilat, and valsartan (angiotensin receptor blocker) reaching within 0.5, 1.5–2.0, and 2.0–3.0 h, respectively .


Molecular Structure Analysis

Sacubitril/Valsartan is a supramolecular complex comprised of the anionic forms of Sacubitril and Valsartan, together with sodium cations and water molecules in the molar ratio of 1:1:3:2.5 .


Chemical Reactions Analysis

LCZ696 crystals were prepared successfully by S-valsartan and sacubitril, and characterized by SEM, XRPD, TG-DSC, and ATR-FTIR . The co-crystallization mechanism was controlled by nucleation .


Physical And Chemical Properties Analysis

LCZ696 is stable in solid form as well as in aqueous (watery) solution with a pH of 5 to 7, and has a melting point of about 138 °C (280 °F) .

科学研究应用

Heart Failure Treatment

LCZ696 is a combination drug used for treating heart failure . It was approved by the FDA in 2015 following development by Novartis Pharmaceuticals . The drug has shown to improve the symptoms of heart failure .

Hypertension Management

LCZ696 has been used in the treatment of severe hypertension . The safety of LCZ696 was evaluated in patients with severe hypertension in an 8-week, multicenter, open-label study . The LCZ696-based regimen was generally well-tolerated and could present a treatment option for severe hypertension in Asian patients especially in reducing SBP and pulse pressure .

Angiotensin Receptor-Neprilysin Inhibition

LCZ696 acts as an angiotensin receptor-neprilysin inhibitor (ARNI) . After ingestion, LCZ696 delivers systemic exposure to sacubitril (AHU377), a neprilysin inhibitor pro-drug, and valsartan, an ARB .

Co-Crystallization Research

LCZ696 has been the subject of co-crystallization research . In situ ATR-FTIR spectroscopy and imaging and image analysis were applied to the study of the multicomponent co-crystallization process involving S-valsartan and sacubitril in which LCZ696 crystals were formed .

Pharmacokinetic and Pharmacodynamic Effects

Much work has been reported on LCZ696 about its pharmacokinetic and pharmacodynamic effects in the evaluation and clinical testing .

Crystal Characterization

LCZ696 crystals were prepared successfully by S-valsartan and sacubitril, and characterized by SEM, XRPD, TG-DSC and ATR-FTIR . LCZ696 crystals have shown difficulties in filtration mainly due to the small particle size .

作用机制

Target of Action

LCZ696, also known as sacubitril/valsartan, is a first-in-class angiotensin receptor neprilysin inhibitor (ARNi) that targets two key systems . The primary targets of LCZ696 are the angiotensin II AT1 receptor and the enzyme responsible for the breakdown of the natriuretic peptides, neprilysin . These targets play crucial roles in the regulation of blood pressure and fluid balance .

Mode of Action

LCZ696 has a unique mode of action that involves simultaneous enhancement of the protective neurohormonal systems of the heart (natriuretic peptide system, NP system) and suppression of the harmful system (renin-angiotensin-aldosterone system, RAAS) . The valsartan component of LCZ696 blocks the angiotensin II AT1 receptors, thereby inhibiting the detrimental effects of RAAS activation . On the other hand, the sacubitril component inhibits neprilysin, an enzyme that breaks down beneficial natriuretic peptides, leading to their increased levels .

Biochemical Pathways

The dual action of LCZ696 on both the NP system and the RAAS leads to a series of downstream effects. By inhibiting the RAAS, LCZ696 reduces vasoconstriction, sodium retention, and maladaptive remodeling . By enhancing the NP system, it promotes vasodilation, natriuresis (excretion of sodium in urine), and diuresis (increased production of urine), and inhibits the secretion of aldosterone .

Pharmacokinetics

After oral administration, the prodrug sacubitril is rapidly metabolized to the active neprilysin inhibitor LBQ657 . Peak plasma concentrations are reached rapidly for valsartan (1.6-4.9 hours), AHU377 (0.5-1.1 hours), and LBQ657 (1.8-3.5 hours) . The pharmacokinetics of LCZ696 supports twice-daily dosing .

Result of Action

Clinical studies have shown that LCZ696 is effective in reducing the risk of cardiovascular death and hospitalization for heart failure in patients with chronic heart failure and reduced ejection fraction . It has been shown to be superior to the ACE-inhibitor enalapril in reducing the risk of cardiovascular death or heart failure hospitalization by 20% .

Action Environment

The action of LCZ696 can be influenced by various environmental factors. For instance, it is usually administered in conjunction with other heart failure therapies, in place of an ACE inhibitor or other angiotensin receptor blocker . The effectiveness of LCZ696 can also be affected by the patient’s health status, including the presence of other diseases and the use of other medications .

未来方向

The ongoing Prospective Evaluation of Cognitive Function in Heart Failure: Efficacy and Safety of Entresto compared to Valsartan on Cognitive Function in Patients with Chronic Heart Failure and Preserved Ejection Fraction (PERSPECTIVE; NCT02884206) multicenter, randomized, double-blinded trial is assessing the long-term neurocognitive effects and safety of sacubitril/valsartan, and results are expected in early 2022 .

属性

IUPAC Name

trisodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3.C24H29NO5.3Na.H2O/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;;;;/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H2,25,26,27,28,31,32);4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);;;;1H2/q;;3*+1;/p-3/t22-;17-,21+;;;;/m01..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLUPHRXIRFONO-JOYYXRJNSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)C(C(C)C)C(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)[C@@H](C(C)C)C(=O)[O-].CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H57N6Na3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

931.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LCZ696 (Valsarta + sacubitril)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LCZ696 (Valsarta + sacubitril)
Reactant of Route 2
Reactant of Route 2
LCZ696 (Valsarta + sacubitril)
Reactant of Route 3
Reactant of Route 3
LCZ696 (Valsarta + sacubitril)
Reactant of Route 4
Reactant of Route 4
LCZ696 (Valsarta + sacubitril)
Reactant of Route 5
Reactant of Route 5
LCZ696 (Valsarta + sacubitril)
Reactant of Route 6
Reactant of Route 6
LCZ696 (Valsarta + sacubitril)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。